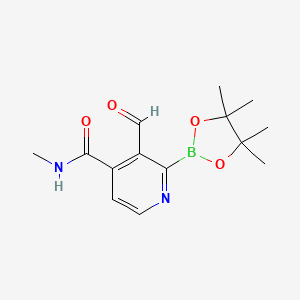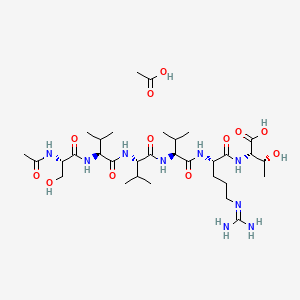
5-(3-Bromo-2-methylphenyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromo-2-methylphenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of 5-(3-Bromo-2-methylphenyl)thiazol-2-amine typically involves the reaction of 3-bromo-2-methylaniline with thioamide under specific conditions. One common method includes heating the reactants in the presence of a suitable solvent, such as ethanol, and using a catalyst to facilitate the reaction . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
5-(3-Bromo-2-methylphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride
Common reagents and conditions used in these reactions include solvents like ethanol, acetone, and catalysts or reagents specific to the type of reaction. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-(3-Bromo-2-methylphenyl)thiazol-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(3-Bromo-2-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
5-(3-Bromo-2-methylphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
5-(3-Methylphenyl)thiazol-2-amine: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-4-methyl-thiazol-2-amine: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with biological molecules .
Eigenschaften
Molekularformel |
C10H9BrN2S |
|---|---|
Molekulargewicht |
269.16 g/mol |
IUPAC-Name |
5-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2S/c1-6-7(3-2-4-8(6)11)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |
InChI-Schlüssel |
ILVWOTWKTLGEIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Br)C2=CN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine](/img/structure/B14769555.png)









